Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester
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Overview
Description
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester is an organic compound with the molecular formula C12H18O2. It is characterized by its unique bicyclic structure, which includes a non-4-ene ring system. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known that this compound is a prominent strained-alkyne scaffold in chemical biology .
Mode of Action
The Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester interacts with its targets through a process of facile functionalization via amide bond formation . This interaction yields more stable derivatives than the classically encountered carbamates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester is typically synthesized through chemical synthesis. The specific synthetic routes and methods can vary depending on the research objectives and process conditions. One common method involves the reaction of bicyclo[6.1.0]nonyne with ethyl chloroformate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar chemical reactions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Jones reagent for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of molecular probes and bioorthogonal reactions.
Industry: It is used in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]nonyne: A similar compound with a different functional group.
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid: The carboxylic acid form of the ester.
Uniqueness
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester is unique due to its ester functional group, which provides different reactivity and applications compared to its carboxylic acid counterpart. This makes it particularly useful in esterification reactions and as an intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
ethyl (4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOUWGVQCUYLAA-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCC=CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C2C1CC/C=C\CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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